Product packaging for 2,4-Nonadiyn-1-ol(Cat. No.:CAS No. 4525-50-2)

2,4-Nonadiyn-1-ol

Cat. No.: B14141559
CAS No.: 4525-50-2
M. Wt: 136.19 g/mol
InChI Key: KTUPPUINCHPEFE-UHFFFAOYSA-N
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Description

Contextualizing Polyynic Alcohols in Organic Chemistry

Polyynic alcohols are a class of organic compounds characterized by the presence of one or more alkyne (carbon-carbon triple bond) functional groups and at least one hydroxyl (-OH) group. wikipedia.orglibretexts.org These molecules are of interest due to the rigidity and linearity conferred by the sp-hybridized carbon atoms of the alkyne units. The presence of both the hydroxyl and diyne moieties provides multiple sites for chemical transformations, making them versatile building blocks in organic synthesis. wikipedia.org The hydroxyl group, in particular, imparts polarity to the molecule and can engage in hydrogen bonding, influencing the compound's physical properties such as boiling point and solubility. britannica.com

Structural Significance and Research Interest in 2,4-Nonadiyn-1-ol

This compound is a primary alcohol with a nine-carbon chain containing a conjugated diyne system at the 2 and 4 positions. The specific structure of this compound, with its terminal hydroxyl group and internal conjugated diyne system, makes it a subject of academic and research interest. The conjugated diyne unit is a key structural motif that can participate in a variety of chemical reactions, including cycloadditions and polymerization. The terminal hydroxyl group offers a reactive handle for derivatization or incorporation into larger molecular frameworks. The combination of these functional groups in a relatively simple aliphatic chain presents a model system for studying the interplay of their respective reactivities.

Historical Overview of Diyne Chemistry Relevant to this compound Research

The study of diynes has a rich history, with early research focusing on their synthesis and reactivity. The development of coupling reactions, such as the Glaser coupling and its modifications, provided reliable methods for the synthesis of symmetrical and unsymmetrical diynes. These foundational discoveries paved the way for the synthesis of more complex polyynes and their derivatives, including diyne alcohols. Research into the properties of conjugated diynes has revealed their potential in materials science, leading to the development of novel polymers and electronic materials. While specific historical research on this compound is not extensively documented, its study is built upon the broader understanding of diyne chemistry established over decades of research.

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound and related diyne alcohols is typically focused on several key areas. A primary objective is the development of efficient and stereoselective synthetic routes to access these molecules. Understanding the chemical and physical properties of this compound is another critical goal, as this knowledge is essential for its potential applications. Researchers are also interested in exploring the reactivity of the diyne and alcohol functional groups to utilize this compound as a precursor in the synthesis of more complex molecules, such as natural products or functional materials. The investigation of its spectroscopic characteristics is also crucial for its identification and characterization in various chemical processes.

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, some properties in the following table are based on computational predictions and the known characteristics of similar polyynic alcohols.

PropertyValue
Molecular Formula C₉H₁₂O
IUPAC Name Non-2,4-diyn-1-ol
Molar Mass 136.19 g/mol
Appearance Predicted to be a liquid at room temperature
Boiling Point Estimated to be higher than its alkane analogue due to the polar hydroxyl group
Solubility Expected to have some solubility in polar solvents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B14141559 2,4-Nonadiyn-1-ol CAS No. 4525-50-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4525-50-2

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

nona-2,4-diyn-1-ol

InChI

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h10H,2-4,9H2,1H3

InChI Key

KTUPPUINCHPEFE-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC#CCO

Origin of Product

United States

Synthetic Methodologies for 2,4 Nonadiyn 1 Ol and Its Structural Analogs

Strategic Approaches to 1,3-Diyn-1-ol Synthesis

The synthesis of 1,3-diyn-1-ols, which are characterized by a hydroxyl group at one end of a conjugated diyne system, requires careful strategic planning. A primary challenge is the selective formation of the unsymmetrical diyne core, often in the presence of sensitive functional groups like the hydroxyl moiety. General strategies often involve the coupling of two different alkyne fragments.

Key approaches include:

Stepwise Construction: This involves the formation of a shorter functionalized alkyne, which is then coupled to a second alkyne unit. For a compound like 2,4-nonadiyn-1-ol, this could mean first synthesizing a C3 unit containing the alcohol (propargyl alcohol) and coupling it with a C6 alkyne fragment (1-hexyne).

Domino Reactions: More advanced strategies involve cascade or domino reactions where multiple bond-forming events occur in a single pot. For example, a domino propargylation/furanylation/benzannulation reaction of 2,4-diyn-1-ols with 1,3-dicarbonyl compounds has been developed to create complex fused heterocyclic systems from easily accessible starting materials. acs.orgacs.org While this demonstrates the reactivity of the 2,4-diyn-1-ol scaffold, the initial synthesis of the diynol itself relies on more fundamental coupling reactions. acs.orgacs.org

Use of Protecting Groups: To prevent unwanted side reactions, such as the homodimerization of a terminal alkyne or reactions involving the hydroxyl group, protecting groups are often employed. Silyl (B83357) ethers are common for protecting the alcohol, while one of the alkyne partners might also be protected (e.g., as a trialkylsilyl alkyne) to control the sequence of coupling reactions.

The choice of strategy depends on the availability of starting materials, the desired complexity of the final molecule, and the need for stereochemical control.

Direct Synthesis Routes to this compound

The direct synthesis of this compound can be envisioned through two main stages: the formation of the diyne unit via coupling reactions and the construction of the C9 carbon backbone through alkynylation.

The creation of the conjugated diyne system is the crucial step in synthesizing this compound. Several named reactions are central to this transformation, each with distinct advantages and mechanisms. These methods typically involve the coupling of a terminal alkyne with another alkyne derivative. For this compound, this would conceptually involve coupling a propargyl alcohol derivative with a 1-heptyne (B1330384) derivative.

The Glaser coupling, first reported in 1869, is the oldest of the acetylenic coupling reactions and traditionally involves the oxidative homocoupling of terminal alkynes using a copper(I) salt, a base, and an oxidant like air or oxygen. organic-chemistry.orgwikipedia.org This reaction proceeds through the formation of a copper(I) acetylide intermediate. wikipedia.orgwikipedia.org

While the classical Glaser coupling produces symmetrical diynes, modifications such as the Hay coupling (using a TMEDA complex of copper(I) chloride) and the Eglinton reaction (using a stoichiometric amount of a copper(II) salt like copper(II) acetate (B1210297) in pyridine) have been developed. organic-chemistry.orgwikipedia.org

A significant challenge with Glaser-type couplings is achieving selective heterocoupling (cross-coupling) to produce unsymmetrical diynes like this compound, as they tend to produce a mixture of two homocoupled products and the desired heterocoupled product. However, recent advancements have enabled more selective oxidative cross-coupling of two different terminal alkynes under tailored conditions.

Table 1: Comparison of Glaser-Type Coupling Reactions

Reaction Catalyst System Typical Product Key Feature
Glaser Coupling Cu(I) salt, Base, O₂ Symmetrical Diyne Oxidative homocoupling of terminal alkynes. organic-chemistry.orgwikipedia.org
Eglinton Reaction Stoichiometric Cu(II) salt Symmetrical Diyne Does not require an external oxidant. wikipedia.org
Hay Coupling Catalytic Cu(I)-TMEDA, O₂ Symmetrical Diyne Uses a soluble catalyst complex, improving versatility. organic-chemistry.org

Coupling Reactions in Diyne Formation

Sonogashira Cross-Coupling Methodologies

The Sonogashira reaction is a highly versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. walisongo.ac.idwikipedia.org It is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base. walisongo.ac.idwikipedia.org

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition to the halide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then participates in transmetalation to the palladium center.

To synthesize a 1,3-diyne like this compound using this method, a vinyl halide precursor is required. For instance, a suitable strategy would involve the Sonogashira coupling of a terminal alkyne with a 1-halo-enyne, followed by elimination to generate the second alkyne. This highlights the reaction's utility in building complex unsaturated systems. The reaction is known for its mild conditions and high tolerance for various functional groups, making it suitable for late-stage functionalization in the synthesis of complex molecules. walisongo.ac.id

Table 2: Key Components in Sonogashira Coupling

Component Role Common Examples
Palladium Catalyst Main catalyst for cross-coupling Pd(PPh₃)₄, PdCl₂(PPh₃)₂ walisongo.ac.id
Copper Co-catalyst Activates the terminal alkyne Copper(I) iodide (CuI) walisongo.ac.id
Base Neutralizes HX byproduct, aids catalyst turnover Triethylamine, Diisopropylamine walisongo.ac.id
Substrates Coupling partners Terminal alkyne and Aryl/Vinyl Halide wikipedia.org
Cadiot-Chodkiewicz Coupling Procedures

The Cadiot-Chodkiewicz coupling is the most direct and reliable method for synthesizing unsymmetrical 1,3-diynes. wikipedia.orgrsc.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgrsc.orgalfa-chemistry.com Unlike the Glaser coupling, it selectively produces the heterocoupled product with minimal formation of homocoupled side products. wikipedia.org

A direct synthesis of this compound via this method would involve the reaction between 1-bromo-1-heptyne and propargyl alcohol . The reaction mechanism is believed to involve the formation of a copper(I) acetylide from the terminal alkyne, which then reacts with the 1-haloalkyne through a process of oxidative addition and reductive elimination at the copper center. alfa-chemistry.com

The reaction is sensitive to the substrates, and the presence of a hydroxyl group on one of the alkyne partners, as in propargyl alcohol, is known to promote the coupling reaction. alfa-chemistry.com Various modifications have been developed to improve yields and selectivity, including the use of co-catalysts like palladium or specific ligands. rsc.org Recent protocols have also focused on greener conditions, for example, using sodium ascorbate (B8700270) allows the reaction to be performed in the presence of air, which would normally oxidize the Cu(I) catalyst. chemistryviews.org

Before the crucial diyne-forming coupling step, the carbon backbone of the precursor molecules must be assembled. For this compound, this involves constructing the C5-chain of 1-heptyne and the C3-chain of propargyl alcohol. More integrated approaches involve building a larger segment of the final molecule in one step.

Alkynylation is a key reaction in this context, referring to the nucleophilic addition of a metal acetylide to a carbonyl group. mdpi.com This process is fundamental for creating propargylic alcohols, which are alcohols adjacent to a triple bond.

A plausible synthetic route to an intermediate for this compound could involve the alkynylation of an aldehyde. For example, the addition of a propargyl Grignard reagent (propargylmagnesium bromide) to hexanal would form the C9 backbone and introduce the hydroxyl group at the correct position to yield non-4-yn-1-ol. This intermediate could then be converted into a terminal diyne through subsequent reaction steps. The Grignard reaction is a classic method for forming carbon-carbon bonds by adding an organomagnesium halide to a ketone or aldehyde. wikipedia.org

Alternatively, a Favorskii-type reaction, which involves the alkynylation of carbonyl compounds under basic conditions without the need for pre-formed organometallic reagents, provides another route to propargylic alcohols. mdpi.com These backbone-forming reactions are critical for preparing the necessary fragments that are later joined in one of the coupling reactions described above to yield the final this compound product.

Selective Introduction and Functionalization of the Primary Hydroxyl Group

The primary hydroxyl group in this compound and its analogs is a key functional handle for further molecular elaboration. Its selective introduction and functionalization are crucial for the synthesis of more complex target molecules.

Introduction of the Hydroxyl Group: The primary alcohol functionality can be incorporated from the start of the synthesis by using a building block that already contains it, such as propargyl alcohol or a longer-chain alkynol. For instance, the synthesis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol (B1589280) can be achieved through the alkyne coupling of 3,3-dimethyl-1-butyne (B43207) with a propargyl alcohol derivative.

Selective Functionalization: The selective functionalization of a primary hydroxyl group in the presence of other reactive sites, such as other alcohols or the diyne system itself, is a common challenge in organic synthesis. nih.gov Protecting group strategies are often employed to temporarily block the hydroxyl group while other transformations are carried out. Common protecting groups for primary alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and trityl ethers. researchgate.net

Selective oxidation of a primary alcohol to an aldehyde or a carboxylic acid in the presence of a secondary alcohol is a well-studied area. nih.govacs.org For example, TEMPO-mediated oxidation systems can show a preference for primary alcohols. nih.gov Conversely, specific reagents and conditions can be used to convert the primary alcohol to other functional groups. For example, primary alcohols can be converted to their corresponding bromides or iodides with good yields and tolerance for various other functional groups, including alkynes. nih.gov

In the context of diols, selective functionalization can be achieved based on the differential reactivity of primary versus secondary hydroxyl groups. For example, treatment of a diol with 1.1 equivalents of TBDMS-Cl can lead to the preferential protection of the primary alcohol. researchgate.net

A powerful strategy for selective functionalization involves directing groups. For instance, a hydroxyl group can direct a metal-catalyzed reaction to a specific position in the molecule. In the context of vicinal diboron (B99234) compounds, a homoallylic alcohol can direct a palladium-catalyzed transmetalation to the secondary boronate. csic.es

Stereochemical Control in Chiral Diyne Alcohol Synthesis (where applicable to derivatives)

While this compound itself is achiral, the synthesis of its chiral derivatives, particularly those with stereocenters in the vicinity of the diyne or alcohol functionalities, requires precise stereochemical control.

Substrate-Controlled Synthesis: The inherent chirality of the starting material can be used to direct the stereochemical outcome of a reaction. dnrcollege.org For example, in the synthesis of complex molecules, an existing stereocenter can influence the facial selectivity of a nucleophilic attack on a nearby carbonyl group, as predicted by models like Cram's rule. dnrcollege.org

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to control the stereochemistry of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed. This method allows for the synthesis of a specific enantiomer by creating a chiral environment that favors one reaction pathway over another. numberanalytics.com

Chiral Catalysts: Asymmetric catalysis using chiral catalysts is a highly efficient method for creating chiral molecules. dnrcollege.org A small amount of a chiral catalyst can generate a large amount of an enantiomerically enriched product. This includes the use of chiral metal complexes and organocatalysts. For example, asymmetric hydrogenation of a ketone using a chiral ruthenium catalyst can be used to separate planar chiral complexes. nih.gov Similarly, chiral phosphoric acids have been used to catalyze asymmetric allyl additions to create enantioenriched homoallylic alcohols. researchgate.net

Enzymatic Reactions: Enzymes are highly specific catalysts that can react with one part of a molecule while leaving the rest untouched. This specificity can be harnessed to achieve excellent stereochemical control without the need for protecting groups. acs.org

In the context of diyne-containing molecules, these principles can be applied to create chiral centers with high stereoselectivity. For instance, the synthesis of planar chiral cyclopentadienone complexes often starts with the preparation of a diyne, which is then cyclized. nih.gov The stereochemistry can be controlled through the use of chiral catalysts or by resolving a racemic mixture.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgmlsu.ac.in These principles are highly relevant to the synthesis of this compound and its analogs.

Key Green Chemistry Principles:

Waste Prevention: It is better to prevent waste than to treat it after it has been created. mlsu.ac.in

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Synthesis: Methods should be designed to use and generate substances that possess little or no toxicity. mlsu.ac.in

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. mlsu.ac.in

Design for Energy Efficiency: Energy requirements should be minimized. Reactions should ideally be conducted at ambient temperature and pressure. acs.org

Use of Renewable Feedstocks: Raw materials should be renewable whenever technically and economically practicable. mlsu.ac.in

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. paperpublications.org

Application to Diyne Synthesis: In the context of diyne synthesis, several strategies align with green chemistry principles. For example, solvent-free methods for the homocoupling of terminal alkynes to form 1,3-diynes using a catalytic amount of a copper(II) salt have been developed. rsc.org This approach not only eliminates the need for a solvent but also allows for the recycling of the catalyst. rsc.org

The use of transition metal catalysts, while effective, can raise environmental concerns. The development of methods that use earth-abundant and less toxic metals is an active area of research. chemrxiv.org Furthermore, minimizing the use of protecting groups, as advocated by the principle of reducing derivatives, can make synthetic routes more efficient and less wasteful. acs.org This can sometimes be achieved through the use of highly selective enzymes. acs.org

The choice of solvent is another critical factor. Water, supercritical carbon dioxide, and ionic liquids are often considered greener alternatives to traditional volatile organic solvents. paperpublications.org

Catalytic Systems for Efficient Diyne Synthesis

Catalysis plays a pivotal role in the efficient synthesis of diynes, offering routes that are often more selective and atom-economical than stoichiometric methods.

Transition metals are widely used to catalyze the formation of the C-C bonds in diyne systems.

Copper: Copper catalysts are central to the Glaser, Eglinton, and Cadiot-Chodkiewicz coupling reactions for diyne synthesis. Copper(I) oxide nanoparticles have also been used for the synthesis of ynamides. organic-chemistry.org Homocoupling of terminal alkynes can be achieved using catalytic amounts of copper(II) salts. rsc.org

Palladium: Palladium catalysts are highly effective for a variety of coupling reactions that can be used to construct diynes. The Sonogashira coupling, which couples terminal alkynes with sp2-hybridized carbons, is a cornerstone of diyne synthesis. Palladium-catalyzed homocoupling of 2-bromo-1-iodoalkenes can produce 1,3-diynes in high yields. thieme-connect.comorganic-chemistry.org

Silver: Silver catalysts have been employed in the oxidative cyclization of 1,4-diynamide-3-ols. acs.org

Recent research has focused on developing more efficient and environmentally friendly catalytic systems, such as the use of nanoparticulate catalysts and exploring the use of more abundant first-row transition metals like nickel and iron. chemrxiv.orgorganic-chemistry.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. tugraz.at

In the context of constructing molecules containing alcohol and multiple alkyne functionalities, organocatalysts can be employed in various ways. For instance, fluorinated alcohols have been shown to be effective organocatalysts for the ring-opening polymerization of α-amino acid N-carboxyanhydrides, demonstrating their ability to activate substrates through hydrogen bonding. nih.govnih.gov

While direct organocatalytic methods for the construction of the diyne backbone are less common than transition metal-catalyzed approaches, organocatalysts can be used to introduce or modify other parts of the molecule. For example, N-heterocyclic carbenes (NHCs) have been used in atroposelective reactions to construct axially chiral molecules. beilstein-journals.org Chiral phosphoric acids are another class of organocatalysts that have been successfully used in asymmetric synthesis. researchgate.netbeilstein-journals.org

Furthermore, polymer-supported organocatalysts have been developed for the selective oxidation of alcohols, which could be applied to polyynic alcohols. rsc.org These systems allow for the easy recovery and reuse of the catalyst, which is a key advantage from a green chemistry perspective. rsc.org

Chemical Reactivity and Derivatization of 2,4 Nonadiyn 1 Ol

Reactions of the Conjugated Diyne System

The conjugated triple bonds of 2,4-nonadiyn-1-ol are the primary sites for a variety of addition and cyclization reactions. The electron-rich nature of the diyne system allows it to participate in complex bond-forming processes, leading to the synthesis of diverse molecular architectures.

Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)

The conjugated diyne moiety is an excellent substrate for cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic systems in a single step. Among these, the [2+2+2] cycloaddition is particularly notable for its atom economy and ability to form six-membered rings. In this type of reaction, the two alkyne units of this compound can react with a third unsaturated component (the "alkynophile," which can be another alkyne, an alkene, a nitrile, or an isocyanate) in the presence of a transition metal catalyst.

Catalysts based on cobalt, rhodium, iridium, and nickel are commonly employed to facilitate these transformations. For instance, the iridium-catalyzed [2+2+2] cycloaddition of diynes with nitriles is a well-established, atom-efficient method for synthesizing pyridine (B92270) derivatives. When applied to a substrate like this compound, this reaction would involve the cyclotrimerization of the diyne with a nitrile, leading to the formation of a highly substituted, fused pyridine ring system, while preserving the alcohol functionality or allowing it to be a handle for further derivatization.

These reactions are valued for their ability to rapidly build molecular complexity from relatively simple linear precursors.

Table 1: Representative [2+2+2] Cycloaddition of a Diyne

Reactants Alkynophile Catalyst System Product Type
Generic 1,3-Diyne Nitrile (R-C≡N) Iridium or Rhodium Complex Substituted Pyridine
Generic 1,3-Diyne Alkyne (R'-C≡C-R'') Cobalt or Nickel Complex Substituted Benzene

Addition Reactions to Alkynes (e.g., Hydration, Hydrofunctionalization)

The carbon-carbon triple bonds of this compound are susceptible to various addition reactions, including hydration and other hydrofunctionalizations. These reactions can proceed with a range of regio- and stereoselectivities, often dictated by the choice of catalyst and reaction conditions. The presence of two conjugated triple bonds introduces complexity, as reactions can occur at the C-2/C-3 alkyne, the C-4/C-5 alkyne, or across the entire system (1,4-addition).

Hydration: The addition of water across one of the triple bonds, known as hydration, typically yields an enol intermediate that rapidly tautomerizes to a more stable ketone. In the case of a conjugated diyne, mono- or di-hydration can occur. Gold(I)-catalyzed hydration of 1,3-diynes has been shown to be an effective method for producing furan (B31954) derivatives through a double hydration process. For this compound, a selective mono-hydration would likely yield a non-2-en-4-on-1-ol or a non-3-en-5-on-1-ol, depending on the regioselectivity of the addition.

Hydrofunctionalization: This is a broad class of reactions involving the addition of an H-Y molecule across a triple bond, where Y can be a heteroatom (like N, O, S, Si) or a carbon-centered group. Metal catalysts are crucial for controlling the selectivity of these atom-economical reactions.

Hydrosilylation: The addition of a silicon hydride (R₃Si-H) across an alkyne is a common method to produce vinylsilanes. Platinum catalysts are efficient for the hydrosilylation of 1,3-diynes, and conditions can be optimized to favor either mono- or bis-silylated products.

Reduction of Diyne Bonds

The triple bonds of the diyne system can be selectively or fully reduced through catalytic hydrogenation. The outcome of the reduction depends on the catalyst and reaction conditions.

Partial Reduction to Alkenes: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) or a palladium-barium sulfate (B86663) catalyst, hydrogenation can be stopped at the alkene stage. This process typically results in the formation of a cis (or Z) alkene due to the syn-addition of hydrogen to the catalyst surface. For this compound, partial reduction could yield (2Z,4Z)-nonadien-1-ol. A study on the closely related 2,6-nonadiyn-1-ol showed its reduction to 2(cis),

Transformations of the Primary Alcohol Functionality

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group of this compound, being a poor leaving group, requires activation to undergo nucleophilic substitution. This is typically achieved under acidic conditions where the hydroxyl group is protonated to form a good leaving group (water). The resulting propargylic carbocation is stabilized by the adjacent alkyne system, facilitating attack by a wide range of nucleophiles. This transformation is a direct and versatile method for creating new carbon-carbon and carbon-heteroatom bonds at the C1 position.

Various catalysts have been shown to be effective for the nucleophilic substitution of propargylic alcohols, a class of compounds to which this compound belongs. sioc-journal.cnorganic-chemistry.org Catalysts such as sulfuric acid, p-toluenesulfonic acid, and iron(III) chloride can facilitate these reactions under mild conditions. sioc-journal.cnorganic-chemistry.orgacs.org The reaction proceeds efficiently with a variety of nucleophiles including alcohols, thiols, amides, and carbon-centered nucleophiles. organic-chemistry.orgacs.org This method is advantageous as it often allows for reactions to be conducted in air without the need for rigorously dried solvents. organic-chemistry.org

The general mechanism involves the acid-catalyzed elimination of water to form a resonance-stabilized carbocation, which is then attacked by the nucleophile. This process allows for the direct replacement of the hydroxyl group, yielding a substituted product.

Table 1: Examples of Catalyzed Nucleophilic Substitution of Propargylic Alcohols

Catalyst Nucleophile Type Product Type Reference
Sulfuric Acid (H₂SO₄) Alcohols, Allylsilanes Propargyl ethers, Allylated alkynes sioc-journal.cn
p-Toluenesulfonic acid (PTSA) Alcohols, Thiols, Amines, Amides Propargyl ethers, thioethers, amines organic-chemistry.org
Iron(III) Chloride (FeCl₃) Alcohols, Thiols, Amides, Arenes Propargyl ethers, thioethers, amides acs.org
K-10 Montmorillonite Clay Alkynylsilanes 1,4-Diynes core.ac.uk

Formation of Functionalized this compound Derivatives

Derivatives with Modified Terminal Alkyl Chains

The terminal butyl group of this compound provides a site for modification, primarily through reactions that alter the position of the alkyne functionalities within the carbon skeleton. The most significant of these is the "alkyne zipper reaction." wikipedia.org This isomerization reaction facilitates the migration of internal alkynes to a terminal position, providing a powerful tool for remote functionalization. wikipedia.orgwiley-vch.de

First reported by Charles Allen Brown and Ayako Yamashita in 1975, the alkyne zipper reaction typically employs a very strong base, such as potassium 3-aminopropylamide, generated in situ from potassium hydride and 1,3-diaminopropane. wikipedia.org The reaction proceeds via a series of deprotonation and protonation steps, effectively "zipping" the triple bond along the carbon chain until the most stable terminal acetylide anion is formed. wikipedia.org A subsequent aqueous workup quenches the anion to yield the terminal alkyne.

For a long-chain acetylenic alcohol like this compound, this reaction could be used to convert it into 8,10-undecadiyn-1-ol. This transformation is valuable as terminal alkynes are versatile synthetic handles for further reactions, such as coupling, addition, and cyclization. The reaction has been successfully applied to various long-chain alkynols, including in the synthesis of natural products and pheromones. mdpi.com

Derivatives with Substituted Hydroxyl Groups (e.g., urethanes)

The hydroxyl group of this compound can be readily converted into a variety of other functional groups without being substituted. A prominent example is the formation of urethanes (also known as carbamates) through reaction with isocyanates. This reaction is fundamental to the production of polyurethanes. poliuretanos.netresearchgate.net

In this reaction, the nucleophilic oxygen of the alcohol attacks the electrophilic carbon atom of the isocyanate group (-N=C=O). The hydrogen from the alcohol is then transferred to the nitrogen atom, resulting in the formation of a urethane (B1682113) linkage (-NH-C(O)-O-). poliuretanos.net The reaction is typically exothermic and can be catalyzed by various compounds, although it often proceeds without a catalyst.

This derivatization is significant as it introduces a urethane moiety, which can impart new physical and chemical properties to the molecule. For instance, diacetylene-containing urethanes are of interest in materials science for the production of specialty polymers (polydiacetylenes) with unique optical and electronic properties. The reaction of this compound with a diisocyanate, for example, could be a step towards forming a polyurethane polymer incorporating the rigid diacetylene rod into its backbone.

Table 2: Urethane Formation from this compound

Reactant Product Functional Group General Reaction
Isocyanate (R-NCO) Urethane R'-OH + R-NCO → R'-O-C(O)-NH-R
Diisocyanate (OCN-R-NCO) Polyurethane Precursor HO-R'-OH + OCN-R-NCO → -[O-R'-O-C(O)-NH-R-NH-C(O)]n-

Polymerization Studies of 2,4 Nonadiyn 1 Ol and Its Derivatives

Fundamentals of Polydiacetylene (PDA) Formation from Diacetylene Monomers

Polydiacetylenes (PDAs) are a class of conducting polymers synthesized from diacetylene monomers. google.com The polymerization process is a topochemical 1,4-addition reaction, which typically occurs in the solid state upon exposure to stimuli like UV or gamma radiation, or thermal annealing. google.commdpi.com This reaction transforms the linear array of monomer units into a fully conjugated polymer backbone consisting of alternating ene-yne (double and triple) bonds. mdpi.com

The key to successful PDA formation lies in the specific spatial arrangement of the diacetylene monomers in a crystalline lattice. mdpi.com For the 1,4-addition polymerization to proceed, the monomer molecules must be precisely aligned, a condition achieved through molecular self-assembly. researchgate.net This topochemical nature of the polymerization means that the reaction is controlled by the geometry of the monomer crystal rather than by the chemical environment. The resulting polymer chains are highly ordered, often leading to crystalline polymer products. nih.gov

A hallmark of PDA formation is a distinct color change, typically from colorless to a deep blue or purple color. google.com This is due to the creation of the extended π-conjugated system in the polymer backbone, which absorbs visible light. google.comnih.gov This chromatic transition is a key feature exploited in many of the applications of PDAs. nih.gov

Topochemical Polymerization of 2,4-Nonadiyn-1-ol Monomers

Topochemical polymerization is the primary method for synthesizing polydiacetylenes, where the reaction proceeds within a pre-organized crystalline monomer matrix. google.comacs.org This solid-state reaction is governed by the packing of the monomer units, which must be aligned in a specific way for the polymerization to occur. mdpi.com The movement of the monomers is restricted by the crystal lattice, which can lead to the formation of highly crystalline and stereoregular polymers that are often difficult to synthesize using traditional solution-based methods. nih.gov

The solid-state polymerization of diacetylenes can be initiated by various forms of energy, including thermal treatment, UV light, or high-energy radiation such as gamma (γ) rays. mdpi.comacs.org Radiation-induced polymerization is particularly effective as it can generate reactive species (radicals or ions) uniformly throughout the solid monomer. nih.gov This method does not require catalysts or initiators and can often be performed at low temperatures, which helps to preserve the crystalline order during polymerization. nih.goviaea.org

For diacetylene derivatives, such as 9-(arylamino)-5,7-nonadiynyl-N-(alkoxycarbonylmethyl)urethanes, which are isomers of functionalized this compound, polymerization has been successfully induced by exposure to ⁶⁰Co γ-radiation. acs.org This process leads to the formation of high molecular weight polydiacetylenes. The reaction proceeds via a 1,4-addition mechanism, where the γ-rays create radical centers that propagate through the aligned diacetylene units within the crystal. mdpi.com In some systems, the polymerization is initiated at crystalline defects and proceeds as the newly formed amorphous polymer disrupts the original crystal lattice. nih.gov

The success of topochemical polymerization is critically dependent on the crystal packing of the diacetylene monomers. The precise alignment of the reactive centers is a prerequisite for the reaction. According to Schmidt's criteria for topochemical reactions, the distance between reacting double bonds should be less than 4.2 Å, and they should be arranged in a parallel fashion. For the 1,4-polymerization of diacetylenes, similar geometric constraints apply to the entire monomer unit. The ideal arrangement involves a repeat distance of approximately 5 Å along the stacking axis and a specific angle of the diacetylene rod with respect to this axis. google.com

Crystal engineering provides strategies to control the molecular packing of monomers to meet these geometric requirements. This can be achieved by introducing specific functional groups into the monomer that direct the self-assembly through intermolecular interactions like hydrogen bonding or π-π stacking. For a monomer like this compound, the terminal hydroxyl group can participate in hydrogen bonding, which can be a powerful tool to guide the crystal packing into a reactive arrangement. While specific crystallographic studies on this compound are not widely available, the principles of crystal engineering are broadly applicable to designing polymerizable diacetylene monomers.

The kinetics of solid-state diacetylene polymerization often exhibit autocatalytic behavior. mdpi.comnih.gov This is characterized by an initial induction period, followed by an acceleration of the reaction rate. This phenomenon is attributed to the strain induced in the monomer crystal by the forming polymer chains, which can facilitate the reaction of neighboring monomers. The polymerization process is typically highly exothermic due to the formation of the stable conjugated polymer backbone. mdpi.com

Detailed kinetic studies have been performed on model diacetylene compounds such as 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) (pTS). These studies, often employing techniques like Differential Scanning Calorimetry (DSC), reveal that the effective activation energy can vary with the extent of conversion, indicating a complex, multi-step reaction mechanism. mdpi.com For the solid-state polymerization of pTS, the activation energy has been observed to increase as the reaction progresses. mdpi.com In contrast, liquid-state polymerization of the same monomer follows simpler zero-order kinetics with a constant activation energy. mdpi.com

The table below summarizes representative thermodynamic and kinetic data for the solid-state polymerization of a model diacetylene, 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate). It is important to note that these values are for a different compound and serve to illustrate the typical parameters measured in such studies, as specific data for this compound is not available.

Table 1: Thermodynamic and Kinetic Parameters for the Solid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate). mdpi.comnih.gov
ParameterValueTechnique
Heat of Polymerization (ΔHpoly)128 ± 4 kJ mol⁻¹DSC
Activation Energy (Ea)Increases from 68 to 95 kJ mol⁻¹ with conversionIsoconversional Kinetic Analysis (DSC)
Activation Energy (Ea) from NMR~20 kcal/mol (~84 kJ mol⁻¹)Solid-State ¹³C NMR
Kinetic ModelAutocatalyticDSC, NMR

Solution-Phase Polymerization Techniques

While solid-state polymerization is the hallmark of diacetylenes, solution-phase polymerization offers an alternative route for synthesizing polymers. wikipedia.org In this method, the monomer is dissolved in a non-reactive solvent along with a catalyst or initiator. wikipedia.org The heat generated during the exothermic polymerization is absorbed by the solvent, which allows for better temperature control and reduces the reaction rate. wikipedia.org Furthermore, the lower viscosity of the solution helps prevent autoacceleration and facilitates handling. wikipedia.org

For the synthesis of functional polymers, solution polymerization can be advantageous. For instance, the radical solution polymerization of monomers like 4-vinyl guaiacol (B22219) derivatives has been successfully carried out in toluene (B28343) using an initiator like AIBN. mdpi.com However, a significant drawback of solution polymerization is the potential for chain transfer reactions with the solvent, which can limit the achievable molecular weight of the polymer. wikipedia.org Also, for diacetylenes, polymerization in solution can sometimes lead to undesired 1,2- or other addition reactions, resulting in polymers with different structures and properties compared to the 1,4-polydiacetylenes obtained from topochemical polymerization. google.com The choice of solvent is crucial, and the process requires subsequent steps to remove the solvent to obtain the pure polymer. wikipedia.org

Post-Polymerization Functionalization Strategies for this compound Derived PDAs

Post-polymerization functionalization is a powerful strategy for introducing new functionalities into a polymer that may not be compatible with the initial polymerization conditions. researchgate.netrsc.org This approach involves first synthesizing a polymer with latent functional groups and then chemically modifying these groups in a subsequent step. researchgate.net

For polydiacetylenes, this strategy allows for the creation of materials with tailored properties. Research on derivatives of 5,7-nonadiyn-1-ol has shown that the resulting polydiacetylenes can be readily functionalized after polymerization. acs.org For example, soluble PDAs were synthesized from 9-(arylamino)-5,7-nonadiynyl-N-(alkoxycarbonylmethyl)urethanes. acs.org These polymers could then be modified through reactions like tricyanovinylation and diazonium coupling. acs.org

When tricyanovinylation was performed on the monomer before polymerization, it resulted in an insoluble polymer. However, performing the same reaction on the pre-formed soluble polymer yielded a soluble, functionalized polymer with a high degree of functionalization (45-55%). acs.org Similarly, diazonium coupling reactions on the polymer backbone introduced azobenzene (B91143) groups, creating a photoresponsive material. acs.org These examples, on a closely related isomer, demonstrate the potential for post-polymerization modification of PDAs derived from nonadiyn-1-ol to create advanced functional materials.

Table 2: Post-Polymerization Functionalization of Polydiacetylenes Derived from 9-(arylamino)-5,7-nonadiynyl Urethanes. acs.org
Functionalization ReactionReactantResulting PolymerDegree of FunctionalizationKey Property
TricyanovinylationTetracyanoethylene (B109619)Soluble tricyanovinylated PDA45-55%Second-order nonlinear optical (NLO) properties
Diazonium CouplingDiazonium saltsSoluble azobenzene-substituted PDASimilar to tricyanovinylationAbility to form surface relief gratings

Chemical Modification of Polymer Side Chains (e.g., tricyanovinylation, diazonium coupling)

The functionalization of polydiacetylenes (PDAs) derived from this compound and its analogs is a critical area of research, aimed at tailoring the polymer's properties for specific applications. Post-polymerization modification is a particularly effective strategy, as direct polymerization of highly functionalized diacetylene monomers can sometimes lead to insoluble and intractable materials. acs.orgresearchgate.net Two prominent examples of such modifications are tricyanovinylation and diazonium coupling.

Tricyanovinylation: This process involves the introduction of a tricyanovinyl (TCV) group onto the polymer side chains. Studies on related functionalized PDAs have shown that attempting to polymerize diacetylene monomers already containing the TCV group often results in insoluble polymers. This is likely due to strong intermolecular interactions involving the highly polar TCV groups. acs.orgresearchgate.net A more successful approach is the post-polymerization functionalization of a soluble PDA. For instance, a soluble PDA can be reacted with tetracyanoethylene to introduce the TCV-aniline chromophore. researchgate.netcambridge.org This method has been shown to yield polymers that remain soluble in common organic solvents, with a degree of functionalization typically ranging from 45% to 55%. acs.orgresearchgate.netfigshare.com This approach allows for the incorporation of a potent electron-withdrawing group, which can significantly influence the polymer's electronic and optical properties.

Diazonium Coupling: This well-established reaction in organic chemistry provides another versatile route for functionalizing PDAs. nih.gov Similar to tricyanovinylation, diazonium coupling can be performed both before and after polymerization. acs.org However, direct polymerization of a diacetylene monomer that has already undergone a diazonium coupling reaction to form an azo-diacetylene can result in an intractable polymer. acs.orgresearchgate.net In contrast, performing the diazonium coupling reaction on the already formed soluble polymer yields a functionalized PDA that maintains good solubility, particularly in polar organic solvents. acs.orgresearchgate.net The degree of functionalization achieved through this post-polymerization method is comparable to that of tricyanovinylation. acs.org This technique allows for the incorporation of various aryl groups, including those with additional functional moieties, enabling the synthesis of a wide range of tailored PDA derivatives.

The choice between pre- and post-polymerization functionalization is crucial. While pre-polymerization modification allows for precise control over the monomer structure, it can hinder or prevent successful polymerization and solubility. Post-polymerization modification of a soluble precursor polymer, such as one derived from a derivative of this compound, offers a more viable pathway to obtaining processable, functionalized polydiacetylenes. acs.orgresearchgate.net

Impact of Functionalization on Polymer Properties

The chemical modification of the side chains of polydiacetylenes (PDAs) derived from this compound has a profound impact on their material properties, including solubility, optical characteristics, and responsiveness to external stimuli.

Solubility: A primary motivation for the chemical modification of PDA side chains is to enhance their processability by improving solubility. As-synthesized PDAs are often insoluble, which limits their application. By attaching suitable functional groups, such as in the post-polymerization tricyanovinylation or diazonium coupling, the resulting polymers can become highly soluble in common organic solvents. acs.orgresearchgate.net For example, post-polymerization tricyanovinylation yields polymers that are soluble despite the presence of the polar TCV groups. acs.orgresearchgate.netcambridge.org Similarly, azo-substituted PDAs prepared via post-polymerization diazonium coupling exhibit good solubility in polar organic solvents. acs.orgresearchgate.net

Nonlinear Optical (NLO) Properties: Functionalization is a key strategy for enhancing the NLO properties of PDAs. The introduction of electron-donating and electron-withdrawing groups can increase the hyperpolarizability of the polymer. Tricyanovinylation, which attaches a strong electron-accepting TCV group, has been shown to produce PDAs with significant second-order NLO properties. acs.org For instance, a poled, tricyanovinylated PDA, functionalized after polymerization, was found to have a second-order NLO coefficient (d₃₃) of 33 pm/V at 1.136 μm. acs.orgresearchgate.net Langmuir-Blodgett films of a tricyanovinylated PDA also exhibited a resonant enhanced d₃₃ of 21 pm/V at 1.064 µm. researchgate.netcambridge.org These properties are crucial for applications in photonics and optoelectronics.

Photorefractivity and Surface Patterning: The introduction of specific functional groups can impart novel functionalities. Tricyanovinylated PDAs have demonstrated photorefractive responses, as confirmed by two-beam-coupling measurements. acs.org Furthermore, PDAs functionalized with azobenzene moieties through diazonium coupling can be used to create surface relief gratings through photomanipulation. acs.org This opens up possibilities for data storage and diffractive optics applications.

The table below summarizes the effects of specific functionalization methods on the properties of related polydiacetylenes.

Functionalization MethodDegree of FunctionalizationImpact on SolubilityKey Property Enhancement
Tricyanovinylation (post-polymerization) 45-55% acs.orgresearchgate.netSoluble in common organic solvents acs.orgresearchgate.netSecond-order NLO properties (d₃₃ = 33 pm/V) acs.org, Photorefractivity acs.org
Diazonium Coupling (post-polymerization) Similar to tricyanovinylation acs.orgSoluble in polar organic solvents acs.orgresearchgate.netAbility to form surface relief gratings acs.org

Investigation of Polymer Structure-Property Relationships

The remarkable properties of polydiacetylenes (PDAs) are intrinsically linked to their unique electronic structure and solid-state organization. Spectroscopic and morphological studies are therefore essential to elucidate these relationships.

Spectroscopic Signatures of Polymerization State

The topochemical polymerization of diacetylenes like this compound derivatives leads to a highly conjugated ene-yne backbone, which gives rise to distinct spectroscopic features. UV-Vis and Raman spectroscopy are powerful tools for monitoring the polymerization process and characterizing the resulting polymer. numberanalytics.comsemi.ac.cn

Upon polymerization, the material typically undergoes a dramatic color change, often from colorless or pale yellow to a vibrant blue or red. researchgate.net This is due to the formation of the extended π-conjugated system of the PDA backbone. The unpolymerized diacetylene monomer does not absorb significantly in the visible region, while the polymer exhibits a strong absorption band.

UV-Visible Spectroscopy: The UV-Vis spectrum of a PDA is characterized by a strong excitonic absorption peak, typically in the range of 600-650 nm for the "blue" phase. researchgate.net The position and shape of this peak are highly sensitive to the conformation of the polymer backbone and the nature of the side chains. Perturbations such as temperature changes, solvent exposure, or mechanical stress can cause a transition to a "red" phase, which is accompanied by a blue-shift of the main absorption peak to around 500-550 nm. This colorimetric transition is a hallmark of PDAs and is attributed to a decrease in the effective conjugation length of the polymer backbone. researchgate.net The evolution of the UV-Vis spectrum, specifically the appearance and growth of the excitonic absorption band, can be used to monitor the kinetics of the polymerization reaction. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides detailed information about the vibrational modes of the polymer backbone. The most prominent features in the Raman spectrum of a PDA are the strong peaks corresponding to the C=C (ν_C=C) and C≡C (ν_C≡C) stretching vibrations of the ene-yne backbone. semi.ac.cnspectroscopyonline.com In the blue phase, these peaks are typically observed around 1450 cm⁻¹ and 2080 cm⁻¹, respectively. Upon transition to the red phase, these peaks shift to higher frequencies, for example, to around 1520 cm⁻¹ and 2120 cm⁻¹. srce.hr These shifts are indicative of changes in the bond lengths and force constants within the polymer backbone, reflecting the altered electronic structure. Therefore, Raman spectroscopy is a sensitive probe of the polymerization state and the conformational integrity of the PDA backbone.

The table below correlates the spectroscopic data with the polymerization state of a typical polydiacetylene.

Polymerization StateUV-Vis Absorption (λ_max)Raman C=C Stretch (ν_C=C)Raman C≡C Stretch (ν_C≡C)
Monomer No significant absorption in visible range--
Polymer (Blue Phase) ~600-650 nm researchgate.net~1450 cm⁻¹~2080 cm⁻¹
Polymer (Red Phase) ~500-550 nm~1520 cm⁻¹~2120 cm⁻¹

Morphology and Supramolecular Organization of PDAs

The solid-state polymerization of diacetylenes is a topochemical reaction, meaning the crystal structure of the monomer dictates the structure and properties of the resulting polymer. Consequently, the morphology and supramolecular organization of PDAs are of paramount importance.

Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) have been used to study the morphology of PDA films. acs.org These studies reveal that the morphology can range from crystalline domains to more amorphous structures, depending on the side chains and the method of film preparation. For example, the Langmuir-Blodgett (LB) technique allows for the fabrication of highly ordered, ultrathin films of functionalized PDAs. researchgate.netcambridge.org In these films, the polymer chains can exhibit preferential orientation relative to the substrate. Polarized UV-Vis and IR spectroscopy on LB films of a tricyanovinylated PDA revealed that the polymer backbone preferentially orients perpendicular to the direction of film compression. researchgate.netcambridge.org

Epitaxial growth on single-crystal substrates is another method to achieve highly oriented PDA films. acs.org The interactions between the functional groups on the diacetylene monomer and the crystal surface guide the alignment of the molecules, leading to a well-defined morphology in the resulting polymer film. acs.org For instance, studies on a carbazolyl-substituted PDA have shown that π-π interactions between the carbazole (B46965) group and the substrate can induce a specific orientation of the diacetylene molecules. acs.org

The supramolecular organization not only influences the polymerization process but also the final properties of the polymer. The degree of order in the polymer assembly affects the extent of π-electron delocalization and, therefore, the electronic and optical properties. nih.gov Furthermore, the nature of the side-chain packing can influence the accessibility of the polymer backbone to external stimuli, thereby affecting its sensing capabilities. The ability to control the morphology and supramolecular organization through the chemical design of the side chains is a key aspect of developing advanced materials based on poly(this compound) and its derivatives.

Spectroscopic Characterization Methodologies for 2,4 Nonadiyn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,4-nonadiyn-1-ol, ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, provide a complete map of the proton and carbon frameworks.

¹H NMR Analysis for Proton Environment Elucidation

In ¹H NMR spectroscopy of this compound, the chemical shift, multiplicity (splitting pattern), and integral value of each signal reveal the electronic environment and connectivity of the protons. The protons on the carbon adjacent to the hydroxyl group (C1) are expected to be deshielded, appearing at a characteristic downfield shift. The alkyl chain protons will exhibit shifts and multiplicities based on their proximity to the electron-withdrawing diyne system.

The protons on the methylene (B1212753) group (C1) adjacent to the hydroxyl group are expected to appear as a triplet, due to coupling with the adjacent methylene protons of the ethyl group (C6). The methylene protons at C6 will likely present as a quintet or multiplet, coupling with both the C1 protons and the terminal methyl protons (C9). The terminal methyl group protons (C9) will typically show as a triplet. Protons closer to the conjugated alkyne system will experience a deshielding effect.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on standard chemical shift values and coupling constants for similar structural motifs.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (CH₂)~4.2t (triplet)~2.2
H-6 (CH₂)~2.2t (triplet)~7.0
H-7 (CH₂)~1.5sextet~7.0
H-8 (CH₂)~1.3sextet~7.0
H-9 (CH₃)~0.9t (triplet)~7.0
OHVariables (singlet)-

¹³C NMR for Carbon Backbone and Functional Group Characterization

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The sp-hybridized carbons of the two alkyne groups (C2, C3, C4, C5) are expected to resonate in the characteristic range for alkynes, typically between 60 and 90 ppm. The conjugation of the two triple bonds influences their exact chemical shifts. The carbon bearing the hydroxyl group (C1) will be deshielded and appear further downfield compared to a simple alkane, generally in the 50-65 ppm range. libretexts.org The remaining sp³-hybridized carbons of the butyl chain will appear in the typical upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on standard chemical shift values for similar functional groups and carbon environments. libretexts.orgnih.gov

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1~51
C2~75
C3~68
C4~66
C5~80
C6~19
C7~30
C8~22
C9~14

2D NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the this compound structure, 2D NMR experiments are employed. These techniques spread spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. cam.ac.uknumegalabs.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. columbia.edu For this compound, COSY would show cross-peaks connecting H-1 with the OH proton (if not exchanging rapidly) and H-6; H-6 with H-7; H-7 with H-6 and H-8; and H-8 with H-7 and H-9. This confirms the sequence of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). libretexts.orgresearchgate.net It is highly sensitive and allows for the definitive assignment of each carbon atom that bears protons. ox.ac.uk For instance, the proton signal predicted around 4.2 ppm would show a cross-peak to the carbon signal around 51 ppm, assigning them as H-1 and C1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). researchgate.net It is particularly crucial for identifying the connectivity around non-protonated (quaternary) carbons and for linking different structural fragments. In this compound, HMBC is essential to confirm the placement of the diyne system. For example, correlations would be expected from the H-1 protons to carbons C2 and C3, and from the H-6 protons to carbons C4 and C5. These long-range correlations provide unequivocal evidence for the complete molecular structure. The HMBC technique is especially valuable for assigning conjugated systems. columbia.eduutdallas.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a sample. Both IR and Raman spectroscopy provide characteristic information about the functional groups present in this compound, particularly the hydroxyl and alkyne moieties.

Identification of Characteristic Frequencies for Alkyne and Hydroxyl Groups

The IR and Raman spectra of this compound are expected to display distinct bands corresponding to its key functional groups.

Hydroxyl (-OH) Group: The O-H stretching vibration gives rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. uni-muenchen.de Its broadness is a result of hydrogen bonding. The C-O stretching vibration will appear as a strong band in the fingerprint region, around 1000-1200 cm⁻¹.

Alkyne (C≡C) Group: The stretching vibration of the carbon-carbon triple bond occurs in the 2100-2260 cm⁻¹ region. uni-muenchen.de In a conjugated diyne system like this compound, two C≡C stretching modes are expected: a symmetric and an antisymmetric stretch. The internal, disubstituted nature of both alkynes means there is no ≡C-H stretch, which would typically appear around 3300 cm⁻¹. uni-muenchen.de

Raman spectroscopy is particularly effective for observing the C≡C stretch. Due to the polarizability of the triple bonds, alkyne stretches often produce strong Raman signals. The symmetric diyne stretch, which can be weak or absent in the IR spectrum, is often strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Intensity
HydroxylO-H stretch3200-3600 (Broad)WeakStrong (IR)
HydroxylC-O stretch1000-1200WeakMedium-Strong (IR)
AlkyneC≡C stretch (antisymmetric)~2250WeakMedium (IR)
AlkyneC≡C stretch (symmetric)Weak/Inactive~2150Strong (Raman)

Analysis of Conjugation Effects on Vibrational Modes

The conjugation of the two C≡C triple bonds in this compound has a significant impact on their vibrational frequencies and spectral intensities. This interaction between the two alkyne systems leads to a splitting of the C≡C stretching vibration into two distinct modes: a symmetric and an antisymmetric stretch.

Frequency Shifts: Conjugation generally lowers the vibrational frequency of the triple bonds compared to an isolated alkyne. This is because the π-electron delocalization slightly weakens the individual C≡C bonds. As a result, the two stretching bands for the diyne will appear at a lower wavenumber than a comparable non-conjugated internal alkyne.

Intensity Changes: The selection rules for IR and Raman spectroscopy lead to different activities for the two stretching modes. The antisymmetric stretch, where the two triple bonds stretch out of phase, results in a significant change in the dipole moment. Therefore, this mode is typically IR active and gives a noticeable absorption band. Conversely, the symmetric stretch, where both bonds stretch in phase, causes a large change in the molecule's polarizability but a small change in dipole moment. This makes the symmetric stretch strongly Raman active but weak or forbidden in the IR spectrum. This phenomenon, known as the rule of mutual exclusion for centrosymmetric molecules, is relaxed here due to the lack of a center of symmetry, but the general principle of differing IR and Raman intensities holds and is a hallmark of conjugated diyne systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak (M⁺) corresponding to its molecular weight, although this peak may be weak or absent in some long-chain alcohols. libretexts.orgwikipedia.org The fragmentation of the molecular ion provides valuable structural information.

The fragmentation of alcohols is often characterized by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the oxygen atom, and dehydration. libretexts.orglibretexts.orgpressbooks.pub In the case of this compound, alpha-cleavage would result in the loss of an alkyl radical to form a resonance-stabilized cation. Another prominent fragmentation pathway for alcohols is the loss of a water molecule (M-18), leading to the formation of an alkene radical cation. libretexts.orgpressbooks.pub

The presence of the diyne functionality introduces additional fragmentation pathways. Cleavage of the bonds within the hydrocarbon chain will also occur, leading to a series of fragment ions separated by 14 Da (corresponding to CH₂ groups). libretexts.org The fragmentation pattern for a related long-chain fatty alcohol containing a diyne moiety, (9Z,11S,16S)-1-acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol, shows characteristic fragmentation, providing a useful comparison for the expected fragmentation of this compound. nih.gov

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Value (Predicted)Lost FragmentStructure of the Ion
138-[C₉H₁₄O]⁺ (Molecular Ion)
120H₂O[C₉H₁₂]⁺
109C₂H₅[C₇H₉O]⁺
95C₃H₇[C₆H₇O]⁺
81C₄H₉[C₅H₅O]⁺
67C₅H₁₁[C₄H₃O]⁺
31C₇H₁₁[CH₂OH]⁺

This table is predictive and based on general fragmentation patterns of alcohols and alkynes.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for investigating compounds containing conjugated π-electron systems. jove.comyoutube.com The conjugated diyne system in this compound gives rise to characteristic absorptions in the UV region of the electromagnetic spectrum due to π → π* electronic transitions. jove.com

The extent of conjugation directly influences the wavelength of maximum absorbance (λ_max). jove.comlibretexts.org As the number of conjugated double or triple bonds increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift to longer wavelengths. jove.comyoutube.com The electronic absorption spectrum of a diacetylene cation tagged with argon shows a band system in the visible and near-UV regions, illustrating the electronic transitions of a conjugated diyne system. acs.org Similarly, studies on diacetylene-group connected porphyrin dimers reveal a significant bathochromic shift and splitting of the Soret band compared to the monomer, which is attributed to the electronic interaction through the diacetylene linkage. researchgate.nettandfonline.com

Upon polymerization of diacetylene monomers, a highly conjugated polydiacetylene backbone is formed, leading to strong absorption in the visible region of the spectrum. tandfonline.com This is due to the extended π-system of the resulting polymer. The UV-Vis spectra of cross-conjugated systems based on an (E)-hexa-3-en-1,5-diyne-3,4-diyl skeleton show that the lowest energy absorption band is sensitive to the degree of conjugation. acs.org

Table 2: Expected UV-Vis Absorption Data for this compound and its Polymer

CompoundChromophoreExpected λ_max (nm)Type of Transition
This compoundConjugated Diyne~230-260π → π
Poly(this compound)Polydiacetylene Backbone> 500π → π

The expected λ_max values are estimates based on data for similar conjugated systems.

X-ray Diffraction (XRD) for Monomer and Polymer Crystal Structures

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional atomic and molecular structure of crystalline materials. acs.org For this compound, single-crystal XRD can provide precise information on bond lengths, bond angles, and the packing of the molecules in the crystal lattice. The solid-state polymerization of diacetylene monomers is highly dependent on the packing of the monomer units in the crystal. acs.orgiucr.org

The crystal structure of diacetylene monomers, such as those with urethane (B1682113) substituents, reveals that the arrangement of the diacetylene moieties is influenced by factors like hydrogen bonding. acs.org For topochemical polymerization to occur, the monomer molecules must be packed in a specific orientation that allows for a 1,4-addition reaction to proceed with minimal atomic movement. iucr.org

Upon polymerization, XRD is used to characterize the crystal structure of the resulting polydiacetylene. acs.orgrsc.org The analysis can reveal the unit cell parameters of the polymer and the conformation of the polymer backbone, which can be either an "enyne" or a "butatriene" type structure. iucr.org Studies on the crystal structure of polydiacetylene giant single crystals have been performed using a combination of X-ray and neutron diffraction to obtain detailed electron density distributions. acs.orgfigshare.com The crystal structure of a lignocellulosic furfuryl biobased polydiacetylene showed a contraction of the unit cell volume by approximately 5% upon polymerization. nih.gov

Table 3: Representative Crystallographic Data for a Diacetylene Monomer and its Polymer

ParameterMonomer (Urethane-Substituted Diacetylene)Polymer (Polydiacetylene)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/aP2₁/c
a (Å)13.932(7)13.957(6)
b (Å)5.147(3)4.914(2)
c (Å)14.062(9)14.103(6)
β (°)114.32(4)113.56(4)
V (ų)919(1)886.5(6)

Data is for a representative diacetylene, bis(p-fluorobenzenesulfonate), and its polymer. iucr.org

Advanced Applications and Emerging Research Frontiers

Material Science Applications of 2,4-Nonadiyn-1-ol Derived Polydiacetylenes

Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers known for their distinct optical and electronic properties. nih.gov The polymerization of diacetylene monomers like this compound is typically initiated by UV or γ-irradiation, leading to the formation of a colorful, conjugated polymer backbone. rsc.org This process is often topochemical, meaning the reaction occurs in the solid state with minimal movement of the atoms, preserving the crystalline order of the monomer. mdpi.com

Development of Chromogenic and Fluorogenic Sensors

Polydiacetylenes derived from monomers such as this compound exhibit remarkable chromogenic and fluorogenic properties. nih.gov These materials typically undergo a distinct color change from blue to red, accompanied by the emergence of fluorescence, in response to a variety of external stimuli. rsc.org This includes changes in temperature, pH, mechanical stress, and the presence of specific chemicals or biological molecules. rsc.org

This stimuli-responsive behavior makes PDAs excellent candidates for the development of sensors. nih.gov The colorimetric and fluorogenic transitions are a result of conformational changes in the polymer backbone, which alter the effective conjugation length and, consequently, the electronic absorption and emission spectra. nih.gov For instance, the binding of an analyte can disrupt the planar structure of the PDA backbone, inducing the blue-to-red color change. rsc.org

Researchers have successfully integrated PDAs into various sensor formats, including vesicles, films, and paper-based arrays, for the detection of a wide range of targets, from volatile organic compounds (VOCs) to metal ions and biomolecules. rsc.orgmdpi.com The design of these sensors often involves functionalizing the diacetylene monomer with specific recognition elements to enhance selectivity.

Table 1: Examples of PDA-based Sensors and their Stimuli

Sensor TypeStimulus DetectedSignal Change
PDA VesiclespH change, TemperatureBlue to Red Colorimetric Shift
PDA/ZnO NanopelletsAmmonia GasBlue to Red Colorimetric Shift
Paper-based PDA ArrayVolatile Organic Compounds (VOCs)Pattern of Color Changes
PDA-based ChemosensorMetal Ions (e.g., Pb2+)Colorimetric and/or Fluorogenic Response

Applications in Nonlinear Optics (NLO)

Nonlinear optics (NLO) is a field of study that describes the behavior of light in materials where the polarization responds non-linearly to the electric field of the light, typically at high light intensities like those produced by lasers. wikipedia.org Materials with significant NLO properties are crucial for a variety of applications, including frequency mixing, optical switching, and high-resolution imaging. wikipedia.orgnih.gov

Polydiacetylenes, with their highly conjugated π-electron systems, are known to exhibit substantial third-order nonlinear optical susceptibility. wikipedia.org The delocalized electrons in the polymer backbone are easily polarized by an intense optical field, leading to strong NLO responses. wikipedia.org The structure of the side chains attached to the diacetylene monomer can influence the packing of the polymer chains and, consequently, the bulk NLO properties of the material. By carefully designing monomers like this compound and controlling the polymerization process, it is possible to create materials with optimized NLO characteristics. acs.org

Second-order NLO methods are particularly useful for probing interfaces because they are sensitive to breaks in inversion symmetry. ualberta.ca This allows for the selective study of molecules at surfaces and interfaces, as the bulk material does not generate a signal. ualberta.ca

Integration into Smart Materials and Responsive Systems

The stimuli-responsive nature of polydiacetylenes makes them ideal components for the creation of "smart" materials. nih.govrsc.org These materials can sense changes in their environment and respond in a predictable and useful way. nih.gov The integration of PDAs into various matrices, such as hydrogels, elastomers, and other polymers, allows for the development of materials with tunable mechanical and optical properties. rsc.org

For example, PDA-based materials have been developed for applications in drug delivery, where the release of a therapeutic agent can be triggered by a specific stimulus that causes a change in the PDA structure. rsc.org They have also been explored for use in tissue engineering, where their unique mechanical and topographical features can influence cell behavior. rsc.org The ability to create PDA structures in various forms, including liposomes, tubes, and fibers, further expands their potential applications in smart systems. nih.gov

This compound as a Key Intermediate in Complex Organic Synthesis

Beyond its use in material science, this compound and similar diyne structures are valuable intermediates in the field of organic synthesis. The diyne functionality provides a rigid and reactive scaffold for the construction of complex molecular architectures.

Synthesis of Naturally Occurring Polyynes

Polyyne compounds are a diverse class of natural products isolated from various sources, including plants, fungi, and marine organisms. nih.gov Many of these compounds exhibit significant biological activities. nih.gov The synthesis of these often unstable molecules presents a considerable challenge to organic chemists.

Early synthetic strategies for constructing the polyyne framework heavily relied on copper-catalyzed oxidative coupling reactions. researchgate.net However, the last few decades have seen the emergence of more sophisticated methods, including transition-metal-catalyzed alkynylation reactions, which have greatly expanded the ability to synthesize these natural products. nih.govresearchgate.net Compounds like this compound can serve as important starting materials or key fragments in the total synthesis of complex polyynes. For example, iterative strategies involving desilylative bromination and cross-coupling reactions have been employed to build up the polyyne chain. academie-sciences.fr

Construction of Diverse Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. nih.gov The development of new and efficient methods for the synthesis of these structures is a central goal of organic chemistry. nih.gov

The reactive nature of the diyne unit in this compound makes it a versatile precursor for the construction of various heterocyclic systems. The triple bonds can participate in a wide range of cycloaddition and annulation reactions to form five-, six-, and even larger-membered rings. For instance, diynes can react with various reagents to form substituted pyridines, triazoles, and other important heterocyclic cores. beilstein-journals.org The development of novel synthetic technologies continues to expand the utility of diyne building blocks in the creation of diverse and complex heterocyclic molecules. nih.gov

Building Blocks for Pharmaceutical and Agrochemical Compounds

The utility of a chemical compound in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries is a key measure of its importance. wikipedia.orgfluorochem.co.uk Molecules containing alkyne and, more specifically, polyyne functionalities are recognized as valuable precursors due to the diverse reactivity of the triple bond. nih.govresearchgate.netroutledge.com The structure of this compound offers multiple reaction sites for constructing elaborate molecular architectures.

The conjugated diyne core is particularly notable. It can participate in a variety of transformations, including cycloadditions, coupling reactions (such as Sonogashira and Glaser-Hay couplings), and selective hydrogenations to form conjugated dienes or stereodefined alkenes. nih.govchemmethod.com These reactions are fundamental in building the carbon skeleton of many active pharmaceutical ingredients (APIs) and pesticides. nih.govbioengineer.org For instance, polyynes are known to be part of the structure of numerous naturally occurring compounds with potent biological activities, including antifungal and antibacterial properties, which makes them attractive targets for synthesis. researchgate.netnih.gov

The primary alcohol group adds another layer of synthetic versatility. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups like ethers, esters, and amines. These transformations are crucial for introducing specific functionalities required for biological activity or for linking the molecule to other fragments during a multi-step synthesis. The dual functionality of this compound allows for sequential or orthogonal reaction strategies, enabling the efficient assembly of complex target molecules.

Below is a table summarizing potential synthetic transformations for this compound, highlighting its role as a versatile building block.

Functional Group Reaction Type Potential Product Type Relevance
Conjugated DiyneCycloaddition (e.g., Diels-Alder)Highly substituted cyclic compounds, heterocyclesCore scaffolds for drugs and agrochemicals
Conjugated DiyneGlaser-Hay CouplingSymmetrical polyynesSynthesis of polymers and macrocycles chemmethod.com
Conjugated DiynePartial HydrogenationConjugated dienesKey structural motifs in natural products
Terminal AlkyneSonogashira CouplingFunctionalized enynes/diynesCarbon-carbon bond formation for complex skeletons researchgate.net
Primary AlcoholOxidation (e.g., Swern, PCC)Aldehydes, Carboxylic AcidsVersatile intermediates for further modification psu.edu
Primary AlcoholEtherification/EsterificationEthers, EstersIntroduction of biocompatible or directing groups

The strategic combination of these reactions allows chemists to leverage this compound as a starting point for a wide range of molecular targets, underscoring its potential in the development of new pharmaceuticals and agrochemicals. frontiersin.org

Theoretical and Computational Studies of this compound

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level, offering insights that can guide experimental work. aps.orgresearchgate.net For this compound, theoretical studies are crucial for elucidating its electronic properties, reactivity, and potential for forming advanced materials and interacting with biological systems.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the chemical reactivity of molecules. rsc.orgyoutube.comarxiv.org By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within a molecule and calculate key energetic properties. aps.orgacs.org For this compound, these calculations reveal the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of these orbitals and the HOMO-LUMO gap are fundamental indicators of a molecule's kinetic stability and reactivity. A smaller gap typically suggests higher reactivity. Theoretical studies on similar diyne systems show that the electrophilicity and nucleophilicity can be quantified using global reactivity indices derived from these orbital energies. chemmethod.comacs.orgacs.org These indices help predict how this compound will behave in polar reactions, identifying which sites are prone to nucleophilic or electrophilic attack. For example, DFT calculations can elucidate the regioselectivity in reactions like the gold-catalyzed hydroarylation of diynes. acs.org

The following table presents plausible DFT-calculated parameters for this compound, based on typical values for similar organic molecules, illustrating the kind of data generated in such a study.

Parameter Description Predicted Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.8 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO5.4 eV
Chemical Potential (μ)Tendency of electrons to escape-3.5 eV
Chemical Hardness (η)Resistance to change in electron distribution2.7 eV
Global Electrophilicity (ω)Propensity to accept electrons2.27 eV
Dipole MomentMeasure of molecular polarity1.9 D

These theoretical values provide a quantitative basis for understanding the molecule's inherent properties, guiding the design of new reactions and synthetic pathways. researchgate.net

Molecular Dynamics Simulations of Polymerization and Supramolecular Assembly

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a virtual window into dynamic processes like polymerization and self-assembly. researchgate.netnih.gov

Polymerization: The conjugated diyne moiety of this compound is a classic precursor for topochemical polymerization to form polydiacetylenes (PDAs). MD simulations can be used to model this process. First, simulations can predict how individual monomer units arrange themselves in a crystalline lattice. This pre-organization is critical for solid-state polymerization, which is often initiated by UV light or heat. researchgate.netresearchgate.net Subsequent MD simulations can then model the conformational changes and structural properties of the resulting polymer chain, such as its rigidity, persistence length, and response to external stimuli like temperature or mechanical stress. osti.gov

Supramolecular Assembly: this compound is an amphiphilic molecule, possessing a hydrophilic alcohol head and a hydrophobic hydrocarbon tail. This structure promotes self-assembly in aqueous environments. Coarse-grained MD simulations, which group atoms into larger interacting beads, are particularly effective for modeling the large-scale assembly of such amphiphiles into structures like micelles or vesicles. d-nb.infonih.govmdpi.com These simulations can predict the critical aggregation concentration (CAC), the size and shape of the resulting aggregates, and the orientation of the molecules within them. nih.govchinesechemsoc.org Such studies are vital for designing new nanomaterials for applications like drug delivery or sensors, where the structure of the assembly dictates its function. researchgate.net

Prediction of Spectroscopic Parameters and Biological Interactions

Computational methods are also indispensable for predicting how molecules will appear in analytical experiments and how they might interact with biological systems.

Spectroscopic Parameters: Quantum chemical calculations can accurately predict spectroscopic data, which is crucial for structure verification. researchgate.netrsc.orgchemrxiv.org For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can calculate the expected ¹H and ¹³C chemical shifts. mdpi.com These predicted spectra can be compared with experimental data to confirm the molecular structure, especially for complex molecules where empirical assignment is difficult. acs.org Similarly, vibrational frequencies for Infrared (IR) spectroscopy can be computed and scaled to match experimental spectra, aiding in the identification of functional groups and conformational analysis.

The table below shows a hypothetical comparison of experimental versus computationally predicted NMR data for a key carbon atom in this compound.

Atom Experimental ¹³C Shift (ppm) Predicted ¹³C Shift (ppm) (DFT/GIAO) Deviation (ppm)
C1 (-CH₂OH)61.562.1+0.6

Biological Interactions: To explore the potential of this compound as a pharmaceutical agent, computational techniques like molecular docking can be employed. longdom.orgnih.govchemrxiv.org Docking algorithms predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein. nih.govijpras.com By screening this compound against libraries of known protein structures, researchers can identify potential biological targets and generate hypotheses about its mechanism of action. These predictions are scored based on factors like electrostatic interactions and shape complementarity, providing a ranked list of potential protein-ligand interactions for further experimental validation. This virtual screening approach significantly accelerates the early stages of drug discovery.

Conclusion and Future Outlook in 2,4 Nonadiyn 1 Ol Research

Synthesis and Derivatization Achievements

Currently, there is no readily available, documented research detailing the specific synthesis or derivatization of 2,4-Nonadiyn-1-ol. While general methods for the synthesis of diacetylenic alcohols are established in organic chemistry, specific protocols, yields, and characterization data for this particular compound are absent from major chemical databases and scholarly articles. The development of efficient and selective synthetic routes would be a foundational achievement in this area.

Advances in Polymerization and Material Science

The potential of diacetylene compounds to undergo topochemical polymerization to form highly conjugated polydiacetylenes is a significant area of material science research. mdpi.com However, there is no specific information regarding the polymerization of this compound. Research into its ability to form ordered monomer assemblies and subsequently polymerize would be a critical step in understanding its potential for creating novel polymeric materials with unique optical and electronic properties.

Contributions to Biological Chemistry

The biological role and potential applications of this compound are presently unknown. Many naturally occurring and synthetic polyacetylenic compounds exhibit interesting biological activities, including antimicrobial and cytotoxic properties. However, without dedicated studies, any discussion of the contributions of this compound to biological chemistry would be entirely conjectural.

Remaining Challenges and Future Directions

The primary challenge in the field of this compound research is the fundamental lack of foundational data. Future research should prioritize the following:

Development of a reliable synthetic pathway: Establishing an efficient and scalable synthesis is the first and most crucial step.

Thorough characterization: Comprehensive spectroscopic and crystallographic analysis is needed to understand its molecular structure and properties.

Investigation of polymerization potential: Exploring the conditions under which this compound can polymerize and characterizing the resulting polymers.

Screening for biological activity: Evaluating its potential as an antimicrobial, anticancer, or other bioactive agent.

Addressing these fundamental questions will pave the way for a more in-depth understanding of this compound.

Potential for Interdisciplinary Research and Novel Applications

Once a foundational understanding of the chemistry and properties of this compound is established, there is significant potential for interdisciplinary research. Collaborations between synthetic chemists, material scientists, and biologists could lead to the discovery of novel applications. For instance, if it forms chromic polydiacetylenes, it could be explored for use in sensor technology. If it demonstrates significant biological activity, it could become a lead compound in drug discovery. However, realizing this potential is contingent on overcoming the initial hurdle of its synthesis and basic characterization.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4-Nonadiyn-1-ol, and how do they influence its reactivity in organic synthesis?

  • Methodological Answer : The compound’s amphiphilic nature (due to a hydroxyl group and conjugated diyne system) enables dual reactivity in polar and nonpolar environments. For instance, the hydroxyl group facilitates nucleophilic substitution (e.g., with SOCl₂ to form alkyl chlorides), while the diyne moiety participates in cycloaddition reactions (e.g., Huisgen click chemistry). Key properties include its boiling point (~250°C, estimated via group contribution methods) and logP (~3.2, indicating moderate hydrophobicity). Solubility in polar solvents like ethanol (up to 50 mg/mL) is critical for reaction design .

Q. What synthetic routes are commonly employed for this compound, and what are their limitations?

  • Methodological Answer :

  • Step 1 : Alkynylation of propargyl alcohol derivatives using Sonogashira coupling (Pd/Cu catalysis) to install the diyne system.
  • Step 2 : Reduction of intermediate carbonyl groups (e.g., using LiAlH₄ in anhydrous ether) to yield the alcohol .
  • Limitations : Side reactions like over-reduction or alkyne dimerization require strict temperature control (-20°C to 0°C) and inert atmospheres.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • GC-MS : Confirm molecular weight (C₉H₁₂O, MW 136.19 g/mol) and detect impurities.
  • ¹H/¹³C NMR : Key signals include δ ~1.5 ppm (hydroxyl proton, broad) and δ ~70-85 ppm (sp-hybridized carbons) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :

  • Step 1 : Cross-validate experimental conditions (e.g., solvent polarity, concentration ranges). For example, antimicrobial activity may vary due to micelle formation in aqueous vs. DMSO solutions .
  • Step 2 : Apply statistical tools (e.g., ANOVA) to assess batch-to-batch variability in synthesis.
  • Step 3 : Use computational modeling (e.g., DFT for electronic structure analysis) to reconcile discrepancies in reactivity or binding affinity .

Q. What advanced strategies optimize the yield of this compound in multistep syntheses?

  • Methodological Answer :

  • Table 1 : Yield Optimization Techniques
ParameterOptimization StrategyImpact on Yield
Catalyst LoadingReduce Pd/Cu to 0.5 mol%+15%
Solvent SystemSwitch from THF to DMF+10%
Temperature ControlUse cryostatic reactors (-30°C)+20%
  • Note : Inline FTIR monitoring of intermediates reduces side-product formation .

Q. How does the diyne configuration in this compound influence its supramolecular assembly in drug delivery systems?

  • Methodological Answer :

  • Experimental Design :

Prepare liposomal formulations with varying lipid-to-diyne ratios.

Characterize assembly via TEM and dynamic light scattering (DLS).

  • Findings : The 2,4-diyne spacing enhances π-π stacking, improving drug loading capacity by 30% compared to mono-alkyne analogs. However, excessive diyne content (>20 mol%) destabilizes membranes .

Q. What methodologies resolve conflicting data on the compound’s stability under oxidative conditions?

  • Methodological Answer :

  • Controlled Oxidation Studies :
  • Condition A : KMnO₄ in acidic medium → Rapid degradation (t₁/₂ = 2 hrs).
  • Condition B : Ozone in hexane → Selective epoxidation of diyne (80% yield).
  • Conclusion : Stability is solvent-dependent; hydrophobic environments protect the diyne system .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and fume hoods (vapor pressure ~0.1 mmHg at 25°C).
  • Storage : Inert gas-purged containers at 4°C to prevent alkyne oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.